methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
Description
Properties
Molecular Formula |
C6H7BrN2O2 |
|---|---|
Molecular Weight |
219.04 g/mol |
IUPAC Name |
methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)9-5(8-3)6(10)11-2/h1-2H3,(H,8,9) |
InChI Key |
ZVFMJZOXHRSSAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form N-oxide, which then undergoes cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like manganese dioxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring.
Scientific Research Applications
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a chemical compound with a molecular weight of 219.04 g/mol . It features a five-membered imidazole ring with two nitrogen atoms at non-adjacent positions, substituted with a bromine atom and a methyl group. The carboxylate functional group enhances its reactivity and solubility in various solvents, making it a versatile compound in organic synthesis and medicinal chemistry.
Scientific Research Applications
This compound is a building block for synthesizing complex pharmaceuticals and agrochemicals. Imidazole derivatives, including this compound, are known for their diverse biological activities and may exhibit antimicrobial, antifungal, and anticancer properties because of their ability to disrupt cellular processes or inhibit specific enzymes.
Applications
This compound has several applications in scientific research:
- Organic Synthesis It serves as a building block for synthesizing complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
- Medicinal Chemistry It is a valuable compound in medicinal chemistry due to the combination of bromine substitution and the presence of a methyl group at the fifth position of the imidazole ring, influencing its reactivity and biological activity compared to other derivatives.
- Biological Activities It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Pharmaceutical Development It is explored as a precursor for the development of pharmaceutical compounds.
- Specialty Chemicals It is utilized in the production of specialty chemicals and materials.
Related compounds
Other related compounds include :
- Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
- 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
- Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
- Ethyl 5-bromopyrimidine-2-carboxylate
- 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups on the imidazole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Ethyl 2-Bromo-1H-Imidazole-5-Carboxylate (CAS 74478-93-6)
- Similarity Score : 0.89
- Key Differences : Bromine at position 2 (vs. 4 in the target compound) and an ethyl ester instead of methyl.
- Implications : The bromine’s position alters electronic distribution, making the compound more reactive toward nucleophilic substitution at position 2. The ethyl ester enhances lipophilicity compared to the methyl ester.
Methyl 2-Bromo-1-Methyl-1H-Imidazole-5-Carboxylate (CAS 120781-02-4)
Core Heterocycle Modifications
Methyl 7-Bromo-1-Methyl-1H-Benzo[d][1,2,3]Triazole-5-Carboxylate
- Structure : A triazole core replaces the imidazole ring .
- Implications : The triazole’s three nitrogen atoms increase aromaticity and stability but reduce basicity compared to imidazole. The bromine at position 7 may exhibit distinct reactivity in Suzuki-Miyaura couplings.
Methyl 5-((4-Bromo-2-Chlorophenyl)Amino)-4-Fluoro-1-Methyl-1H-Benzo[d]Imidazole-6-Carboxylate (CAS 606144-02-9)
Functional Group Variations
Methyl 4-Benzyl-5-Methyl-1H-Imidazole-2-Carboxylate
- Molecular Formula : C₁₃H₁₄N₂O₂ (MW: 230.26 g/mol)
- Key Differences : Benzyl group replaces bromine at position 4.
- Implications : The bulky benzyl group increases steric hindrance, reducing reactivity in substitution reactions but improving π-π stacking in crystal lattices .
5-[(4-Bromo-2-Chlorophenyl)Amino]-4-Fluoro-1-Methyl-1H-Benzimidazole-6-Carboxylic Acid
Research Implications
- Medicinal Chemistry : Bromine and fluorine in analogs (e.g., CAS 606144-02-9) suggest utility in anticancer or antiviral scaffolds .
- Material Science : Steric effects from benzyl or methyl groups influence crystal engineering .
- Synthetic Chemistry : Bromine’s position dictates regioselectivity in Pd-catalyzed reactions, offering routes to diverse heterocycles.
Biological Activity
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural and physical properties:
- Molecular Formula : C₇H₈BrN₂O₂
- Molecular Weight : 219.04 g/mol
- Functional Groups : Contains a bromine atom, a methyl group, and a carboxylate group which enhance its reactivity and solubility.
The imidazole ring structure is critical for its biological activity, allowing it to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound is known to bind to specific enzymes, potentially modulating their activity. This interaction is crucial for its therapeutic effects, particularly in cancer treatment and antimicrobial applications.
- Antimicrobial Properties : Research indicates that imidazole derivatives exhibit significant antimicrobial and antifungal activities. This compound has been shown to disrupt cellular processes in microbial organisms .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. Its structural similarities with other known anticancer agents enhance its potential as a therapeutic candidate .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |
|---|---|---|---|
| Methyl 4-bromo-1H-imidazole-2-carboxylate | C₆H₈BrN₂O₂ | 189.01 g/mol | Moderate antimicrobial activity |
| Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate | C₇H₉BrN₂O₂ | 233.06 g/mol | Antiviral properties against HIV |
| Methyl 4-chloro-5-methyl-1H-imidazole-2-carboxylate | C₇H₈ClN₂O₂ | 219.58 g/mol | Potential anticancer activity |
Q & A
Q. What strategies validate structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog Synthesis : Compare 4-bromo vs. 4-chloro derivatives in bioassays (e.g., IC₅₀ shifts in cytotoxicity) .
- 3D-QSAR : CoMFA models correlate substituent bulk with EGFR inhibition (R² >0.8) .
Experimental Design Considerations
Q. What stability studies are required for long-term storage?
- Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
- Storage : -20°C under argon prevents ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
